molecular formula C13H10Cl2O2S2 B2957941 (4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane CAS No. 59662-66-7

(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane

Cat. No.: B2957941
CAS No.: 59662-66-7
M. Wt: 333.24
InChI Key: IRBXEBMMQCXXDG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl){[(4-Chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-Sulfane is a high-purity chemical compound intended for research and development applications. This organosulfur compound features a complex structure with a central dioxo-lambda~6~-sulfane (sulfone) group, which is a key functional group of interest in various chemical and biochemical studies . Compounds with chlorophenyl and sulfanyl (sulfide) methyl substituents are investigated for their potential as intermediates in organic synthesis and for their utility in the development of pharmacologically active molecules . Researchers value this compound for exploring structure-activity relationships, particularly in modulating the properties of molecules containing sulfonyl and sulfide groups. The presence of the sulfone group can significantly influence the electronic characteristics and metabolic stability of a molecule, making it a relevant subject for study in medicinal chemistry and pesticide development . For example, related sulfanyl and sulfone structures have been studied for their interactions with enzymes such as flavin-containing monooxygenases (FMOs), which are responsible for the sulfoxidation of nucleophilic sulfides . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct their own safety and efficacy evaluations before use.

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfonylmethylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2S2/c14-10-1-5-12(6-2-10)18-9-19(16,17)13-7-3-11(15)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBXEBMMQCXXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including the reaction of 4-chlorophenyl methyl sulfide with appropriate oxidizing agents under controlled conditions. The reaction conditions typically involve the use of strong oxidants such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using industrial-grade oxidants and reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Further oxidation can lead to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can convert the sulfone group to sulfide.

  • Substitution: : Substitution reactions can occur at the chloro positions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2) in acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Sulfide derivatives.

  • Substitution: : Chloro-substituted derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of other sulfur-containing compounds.

  • Biology: : Studied for its potential biological activities and interactions with biological molecules.

  • Medicine: : Investigated for its potential therapeutic properties and use in drug development.

  • Industry: : Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways would depend on the context of its application, such as its role in biological systems or its use in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfone Derivatives

(a) (Chloromethyl)(4-Chlorophenyl)Dioxo-Lambda~6~-Sulfane (CAS 5943-04-4)
  • Structure : A sulfone with a chloromethyl (-CH2Cl) and 4-chlorophenyl group.
  • Key Differences : The absence of the [(4-chlorophenyl)sulfanyl]methyl substituent reduces steric hindrance and electron-withdrawing effects compared to the target compound.
  • Applications : Used as an intermediate in fungicide synthesis (e.g., metconazole) due to its stability and ease of functionalization .
(b) 4-Chlorophenyl Phenyl Sulfone
  • Structure : Simpler sulfone with a phenyl and 4-chlorophenyl group.
  • Key Differences : Lacks the sulfanylmethyl bridge, resulting in lower molecular weight (C12H9ClO2S, ~252.7 g/mol) and reduced hydrophobicity.
Table 1: Comparison of Sulfone Derivatives
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N/A C13H9Cl2O2S2 338.25 Complex sulfanylmethyl substituent
(Chloromethyl)(4-Chlorophenyl)Dioxo-Sulfane 5943-04-4 C7H5Cl2O2S 223.09 Chloromethyl group, agrochemical use
4-Chlorophenyl Phenyl Sulfone 15484-87-8 C12H9ClO2S 252.71 Simpler structure, high thermal stability

Sulfide Analogs

Sulfides (thioethers) differ from sulfones in oxidation state (sulfur at -2 vs. +6), altering reactivity.

(a) 4-Chlorodiphenyl Sulfide (CAS 13908-09-7)
  • Structure : A sulfide with two 4-chlorophenyl groups.
  • Comparison : Less polar than sulfones, making it more lipophilic. Susceptible to oxidation to sulfones, which is a critical pathway in prodrug activation .
(b) (4-Chloro-3-Fluorophenyl)(4-Chlorobenzyl)Sulfane (CAS 1443327-44-3)
  • Structure : Contains a fluorinated phenyl group and benzyl sulfide.

Complex Heterocyclic Derivatives

(a) 4-([(4-Chlorobenzyl)Sulfanyl]Methyl)-6-[(4-Chlorophenyl)Sulfanyl]-2-Phenylpyrimidine (CAS 338960-93-3)
  • Structure : Pyrimidine core with dual sulfanyl substituents.
  • Molecular weight (469.45 g/mol) and hydrophobicity are significantly higher than the target sulfone .
(b) 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide (CAS 687563-43-5)
  • Structure: Thienopyrimidine derivative with a sulfanyl-acetamide chain.
  • Applications : Demonstrated kinase inhibition activity, highlighting the role of sulfanyl groups in modulating drug-receptor interactions .

Research Findings and Implications

  • Toxicity Profile : N-Substituted sulfone derivatives (e.g., hemolytic activity in ) suggest that bulky substituents like [(4-chlorophenyl)sulfanyl]methyl may reduce cytotoxicity by limiting membrane disruption .
  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization, contrasting with simpler sulfones produced via direct oxidation of sulfides .

Biological Activity

(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane, also known by its CAS number 59662-66-7, is a complex chemical compound with a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H10Cl2O2S2C_{13}H_{10}Cl_2O_2S_2, indicating the presence of both chloro and sulfonyl functional groups, which are known to contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

1. Antibacterial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of synthesized compounds against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The compounds were also tested against other strains with varying results, indicating a broad spectrum of antibacterial potential .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

2. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory activity was evaluated through IC50 values, where lower values indicate higher potency. Some derivatives achieved IC50 values significantly lower than the reference standard thiourea, suggesting strong potential for therapeutic applications in conditions like Alzheimer's disease and urea cycle disorders .

CompoundIC50 (µM)
Compound 7l2.14±0.003
Compound 7m0.63±0.001
Compound 7n2.17±0.006
Thiourea (Reference)21.25±0.15

3. Anticancer Potential

The pharmacological behavior of compounds with similar structures has been linked to anticancer activity. Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of protein interactions and inhibition of specific enzymes involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors:

  • Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
  • Protein Binding : Studies using bovine serum albumin (BSA) demonstrate that the compound binds effectively, which may influence its distribution and efficacy in biological systems .

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound, aiming to enhance its biological activity:

  • Antibacterial Screening : Compounds were synthesized and screened against multiple bacterial strains, yielding several candidates with enhanced antibacterial properties.
  • In Vitro Testing : These compounds underwent rigorous in vitro testing for enzyme inhibition, demonstrating significant potential as therapeutic agents.

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